molecular formula C8H11F3N2O B13427718 (1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol

(1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol

Cat. No.: B13427718
M. Wt: 208.18 g/mol
InChI Key: PUBUTEPPBAIZDL-UHFFFAOYSA-N
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Description

(1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol: is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of an isopropyl group, a trifluoromethyl group, and a hydroxymethyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Addition of the isopropyl group: This can be done via alkylation reactions using isopropyl halides.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrazole ring, to form various reduced derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.

    Material Science: It can be incorporated into polymers to modify their properties.

Biology:

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.

    Biological Probes: It can be used as a probe to study biological processes involving pyrazole derivatives.

Medicine:

    Drug Development: The compound is of interest in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and anti-cancer properties.

Industry:

    Agrochemicals: It can be used in the development of new pesticides and herbicides.

    Fine Chemicals: The compound can be used as an intermediate in the synthesis of various fine chemicals.

Mechanism of Action

The mechanism of action of (1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The hydroxymethyl group can form hydrogen bonds with target proteins, enhancing its binding affinity.

Comparison with Similar Compounds

    (1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-ol): Similar structure but with a hydroxyl group instead of a hydroxymethyl group.

    (1-isopropyl-3-(trifluoromethyl)-1H-pyrazole): Lacks the hydroxymethyl group.

    (1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)amine: Contains an amino group instead of a hydroxymethyl group.

Uniqueness: The presence of the hydroxymethyl group in (1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol provides unique chemical properties, such as the ability to form hydrogen bonds and participate in specific chemical reactions

Properties

IUPAC Name

[2-propan-2-yl-5-(trifluoromethyl)pyrazol-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3N2O/c1-5(2)13-6(4-14)3-7(12-13)8(9,10)11/h3,5,14H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUBUTEPPBAIZDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC(=N1)C(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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